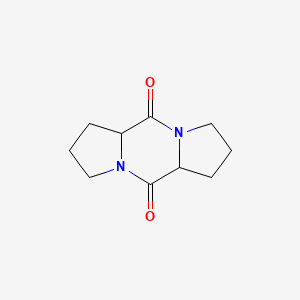
Cyclo(Pro-Pro)
Vue d'ensemble
Description
Cyclo(Pro-Pro) is a natural product found in Streptomyces xiamenensis, Coffea arabica, and Aspergillus fumigatus with data available.
Applications De Recherche Scientifique
Antimicrobial Properties
Cyclo(Pro-Pro) exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research has shown that cyclic dipeptides can inhibit the growth of various pathogenic bacteria and fungi. For instance, studies have indicated that cyclic dipeptides derived from Lactobacillus species demonstrate efficacy against multidrug-resistant bacteria and viruses, including the influenza A virus .
Key Findings:
- Inhibition of Pathogens : Cyclo(Pro-Pro) has been implicated in inhibiting the growth of pathogens by disrupting cellular processes.
- Mechanism of Action : The antimicrobial activity is believed to involve oxidative stress induction and membrane destabilization in target cells .
Agricultural Applications
Cyclo(Pro-Pro) has been investigated for its role in enhancing plant resilience against environmental stressors. Specifically, it has been shown to mitigate aluminum toxicity in plants, which is critical for maintaining crop yields in acidic soils.
Case Study: Aluminum Toxicity Mitigation
- Research Overview : A study highlighted that cyclo(Pro-Pro) significantly improved root growth and reduced aluminum accumulation in wheat roots by modulating reactive oxygen species levels .
- Implications : This application suggests that cyclo(Pro-Pro) could be used as a natural biostimulant to enhance crop resilience under stress conditions.
Biomedical Research
The structural characteristics of Cyclo(Pro-Pro) make it a subject of interest in drug discovery and development. Its ability to mimic natural peptides allows it to interact with biological systems effectively.
Structural Insights
- Crystal Structure Analysis : Recent studies have reported the crystal structure of Cyclo(Pro-Pro-Phe-Phe), providing insights into its potential interactions with biological targets . This structural knowledge is crucial for designing new drugs that leverage the properties of cyclic dipeptides.
Therapeutic Potential
- Applications in Disease Treatment : Research indicates that cyclic dipeptides, including Cyclo(Pro-Pro), may have therapeutic effects on conditions such as neurodegenerative diseases and metabolic disorders .
Analytical Techniques for Detection
The quantification and analysis of Cyclo(Pro-Pro) in various matrices have been facilitated by advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodological Advances
- Detection Limits : Studies have established reliable detection limits for cyclo(Pro-Pro) using optimized LC-MS/MS conditions, enabling its analysis in food products and biological samples .
- Recovery Rates : High recovery rates (93-117%) were achieved during spiked tests, confirming the method's reliability for practical applications .
Summary Table of Applications
Propriétés
IUPAC Name |
1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKASXWPLSXFART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N3CCCC3C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















